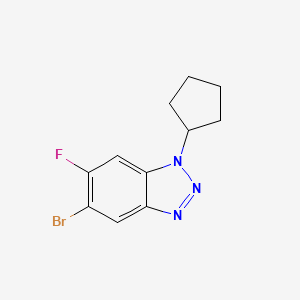

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-cyclopentyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFN3/c12-8-5-10-11(6-9(8)13)16(15-14-10)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZVZONBBCIZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=CC(=C(C=C3N=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743038 | |

| Record name | 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-45-1 | |

| Record name | 1H-Benzotriazole, 5-bromo-1-cyclopentyl-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1381944-45-1

Introduction

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole is a halogenated benzotriazole derivative that has emerged as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its unique structural features, including the presence of bromine and fluorine atoms, as well as a cyclopentyl group, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutics.

Benzotriazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The introduction of halogen atoms and alkyl groups to the benzotriazole scaffold can significantly modulate its physicochemical properties and biological activity, making it a versatile platform for drug design.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁BrFN₃ |

| Molecular Weight | 284.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported (likely in the range of 100-150 °C) |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and DMF. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Diagram of the Synthetic Workflow

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

This step involves the diazotization of 4-bromo-5-fluoro-1,2-diaminobenzene.

-

Dissolution: Dissolve 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water to the cooled solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.

-

Cyclization: The intermediate diazonium salt will spontaneously cyclize to form 5-Bromo-6-fluoro-1H-benzotriazole.

-

Isolation: The product can be isolated by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Alkylation to form this compound

This step involves the alkylation of the benzotriazole intermediate with cyclopentyl bromide.

-

Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-6-fluoro-1H-benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (1.5-2.0 eq), to the solution.

-

Alkylation: Add cyclopentyl bromide (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Analytical Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show signals corresponding to the cyclopentyl protons and the aromatic protons on the benzotriazole ring.

-

¹³C NMR will show distinct signals for the carbons of the cyclopentyl group and the benzotriazole core.

-

¹⁹F NMR will show a singlet corresponding to the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C-N, C-F, and C-Br bonds present in the molecule.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors.[4] TAK1 is a key signaling protein involved in inflammatory and immune responses, and its inhibition is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.[4]

Role as a TAK1 Inhibitor Intermediate

This benzotriazole derivative serves as a scaffold for the construction of more complex molecules designed to bind to the active site of the TAK1 enzyme. The bromine and fluorine atoms can be utilized for further chemical modifications, such as cross-coupling reactions, to introduce different functional groups and optimize the inhibitor's potency and selectivity. The cyclopentyl group contributes to the overall lipophilicity and binding affinity of the final inhibitor.

Signaling Pathway Involving TAK1

Caption: Simplified signaling pathway showing the central role of TAK1 in inflammation.

Safety and Handling

As a brominated and fluorinated aromatic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in drug discovery, particularly in the development of TAK1 inhibitors. Its structured synthesis and unique chemical properties make it a key component for medicinal chemists. Further research into its applications and the development of more efficient synthetic routes will continue to enhance its importance in the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, scientifically-grounded pathway for the synthesis of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Benzotriazole derivatives are recognized as "privileged structures" in drug discovery, and the strategic incorporation of fluorine and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This document outlines a robust three-step synthetic strategy, commencing from a commercially available precursor. The narrative emphasizes the chemical principles and rationale behind each procedural step, offering field-proven insights into reagent selection, reaction optimization, and purification techniques. The protocols are designed to be self-validating, supported by in-text citations to authoritative literature, and presented with clarity to ensure reproducibility.

Strategic Approach: Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule into simpler, readily available starting materials. The proposed pathway for this compound is based on established, high-yielding transformations common in heterocyclic chemistry.

The retrosynthetic analysis reveals a three-stage approach:

-

N-Cyclopentylation: The target molecule can be formed via an N-alkylation reaction, a common method for functionalizing the benzotriazole ring.[3] This disconnects the cyclopentyl group, leading to the precursor 5-bromo-6-fluoro-1H-benzotriazole.

-

Triazole Ring Formation: The core benzotriazole scaffold is classically synthesized through the diazotization of an o-phenylenediamine.[4] This step points to 4-bromo-5-fluoro-1,2-phenylenediamine as the key intermediate.

-

Regioselective Bromination: The diamine intermediate can be accessed from a commercially available starting material, 4-fluoro-1,2-phenylenediamine, via a regioselective electrophilic aromatic substitution.

This strategy is advantageous as it begins with a simple fluorinated building block and introduces the required functionalities in a controlled, stepwise manner.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocols and Mechanistic Rationale

The synthesis is organized into three distinct experimental stages. Each protocol is accompanied by an explanation of the underlying chemical principles to provide a deeper understanding of the transformation.

Stage 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine

-

Principle and Rationale: This step involves the regioselective electrophilic aromatic bromination of 4-fluoro-1,2-phenylenediamine. The two amino groups are powerful activating ortho-, para-directors, while the fluorine atom is a deactivating ortho-, para-director. The position C5 is sterically accessible and electronically activated by both amino groups, making it the most probable site for monosubstitution. N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to liquid bromine (Br₂), NBS is a solid that is safer to handle and often provides higher selectivity for monobromination of highly activated aromatic rings, minimizing the formation of di- and tri-brominated byproducts. Acetonitrile is chosen as the solvent due to its polarity and relative inertness under the reaction conditions.

-

Experimental Protocol:

-

To a stirred solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure 4-bromo-5-fluoro-1,2-phenylenediamine.

-

Stage 2: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

-

Principle and Rationale: This transformation is a classic diazotization-cyclization reaction to form the 1,2,3-triazole ring.[3][4] One of the amino groups of the o-phenylenediamine is converted into a diazonium salt by sodium nitrite in an acidic medium. The resulting diazonium cation is then intramolecularly attacked by the lone pair of the adjacent amino group, leading to cyclization and subsequent proton loss to form the stable aromatic benzotriazole ring. Glacial acetic acid serves as both the solvent and the necessary acidic catalyst for the formation of nitrous acid (HNO₂) in situ from sodium nitrite.

-

Experimental Protocol:

-

Dissolve the 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) from Stage 1 in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 10-15 °C in an ice-water bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1-2 hours.

-

A precipitate should form. Pour the reaction mixture into a beaker of ice water to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

-

Dry the product under vacuum to yield 5-bromo-6-fluoro-1H-benzotriazole, which can often be used in the next step without further purification.

-

Stage 3: Synthesis of this compound

-

Principle and Rationale: The final step is an N-alkylation of the benzotriazole ring via a nucleophilic substitution (Sₙ2) reaction. The benzotriazole anion, formed by deprotonation with a base, acts as the nucleophile, attacking the electrophilic carbon of cyclopentyl bromide and displacing the bromide ion. Potassium carbonate is a suitable base for this purpose, being effective yet mild enough to avoid side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the potassium cation while leaving the benzotriazole anion highly reactive. It is crucial to note that alkylation can occur at either the N1 or N2 position of the triazole ring.[4] While the N1-substituted isomer is typically the major product for steric and electronic reasons, the formation of the N2 isomer is possible. Therefore, purification by column chromatography is essential to isolate the desired N1-regioisomer.

-

Experimental Protocol:

-

To a solution of 5-bromo-6-fluoro-1H-benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine to remove DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and afford the pure this compound.

-

Synthesis Workflow and Data Management

The overall synthetic pathway is a linear progression through the three key stages, transforming a simple starting material into the complex target molecule.

Caption: Forward synthesis workflow diagram.

Table 1: Summary of Reagents and Products

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Fluoro-1,2-phenylenediamine | Starting Material | C₆H₇FN₂ | 126.13 |

| 4-Bromo-5-fluoro-1,2-phenylenediamine | Product of Stage 1 | C₆H₆BrFN₂ | 205.03 |

| 5-Bromo-6-fluoro-1H-benzotriazole | Product of Stage 2 | C₆H₃BrFN₃ | 216.01 |

| This compound | Final Product (Stage 3) | C₁₁H₁₁BrFN₃ | 284.13 |

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

-

Sodium Nitrite: Oxidizer. Toxic if swallowed. Reactions involving sodium nitrite and acid produce toxic nitrogen oxide gases.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Cyclopentyl Bromide: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

-

Dimethylformamide (DMF): A skin and respiratory irritant. Readily absorbed through the skin.

Conclusion

The synthesis of this compound can be reliably achieved through a logical and efficient three-step sequence involving regioselective bromination, diazotization-cyclization, and N-alkylation. This guide provides the foundational protocols and chemical rationale necessary for researchers to successfully prepare this and analogous halogenated benzotriazole derivatives. The key to success lies in careful control of reaction conditions and rigorous purification, particularly in the final alkylation step, to ensure the isolation of the desired N1-regioisomer.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. gsconlinepress.com [gsconlinepress.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the identification and characterization of this and related benzotriazole derivatives. Given the novelty of this specific molecule, this guide will focus on a deductive approach to predicting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established spectroscopic behavior of analogous structures.

Introduction: The Significance of Benzotriazoles in Medicinal Chemistry

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities, including antiviral, antifungal, antihypertensive, and anticancer properties.[1] Their chemical versatility allows them to act as synthetic auxiliaries or be incorporated into larger molecular scaffolds to enhance pharmacological activity.[2][3] The specific substitutions of a bromo, a cyclopentyl, and a fluoro group on the benzotriazole core of the title compound are anticipated to modulate its biological and physicochemical properties, making a thorough spectroscopic characterization essential for its application in drug discovery and development.

Synthesis and Structure

The synthesis of this compound would likely follow established methodologies for the formation of substituted benzotriazoles. A common route involves the diazotization of an appropriately substituted o-phenylenediamine.[4] In this case, the precursor would be 4-bromo-5-fluoro-N-cyclopentylbenzene-1,2-diamine, which upon reaction with a nitrite source under acidic conditions would yield the target benzotriazole.

The structure of this compound, with the IUPAC name 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1][5][6]triazole, is presented below. The numbering of the benzotriazole ring system is crucial for the correct assignment of spectroscopic signals.

Figure 1: Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS spectra for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the cyclopentyl group.

-

Aromatic Region: Two signals are expected for the two aromatic protons. The proton at C4 will likely appear as a doublet due to coupling with the fluorine atom at C6. The proton at C7 will also likely appear as a doublet, coupling to the adjacent fluorine. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the triazole ring.

-

Aliphatic Region: The cyclopentyl group will exhibit a more complex set of signals. The proton on the carbon attached to the nitrogen (methine proton) will be deshielded and is expected to appear as a multiplet. The remaining eight protons on the cyclopentyl ring will likely appear as overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the bromine and fluorine atoms (C5 and C6) will show characteristic splitting patterns in the ¹³C spectrum due to coupling with these nuclei. The chemical shifts will be significantly influenced by the substituents.

-

Aliphatic Carbons: Three signals are expected for the cyclopentyl carbons due to symmetry. The carbon directly attached to the nitrogen will be the most deshielded.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the C6 position. This signal will likely be a doublet of doublets due to coupling with the adjacent aromatic protons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.5 - 8.0 | d | Aromatic-H |

| ¹H | 7.2 - 7.7 | d | Aromatic-H |

| ¹H | 4.8 - 5.2 | m | Cyclopentyl-CH |

| ¹H | 1.6 - 2.2 | m | Cyclopentyl-CH₂ |

| ¹³C | 140 - 150 | s | Aromatic-C (C-N) |

| ¹³C | 130 - 140 | d (¹JCF) | Aromatic-C (C-F) |

| ¹³C | 115 - 125 | s | Aromatic-C (C-Br) |

| ¹³C | 110 - 120 | d | Aromatic-CH |

| ¹³C | 105 - 115 | d | Aromatic-CH |

| ¹³C | 60 - 65 | d | Cyclopentyl-CH |

| ¹³C | 30 - 35 | t | Cyclopentyl-CH₂ |

| ¹³C | 24 - 28 | t | Cyclopentyl-CH₂ |

| ¹⁹F | -110 to -130 | dd | Ar-F |

Chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the cyclopentyl group will appear in the range of 2850-2960 cm⁻¹.[5]

-

C=C Aromatic Stretching: Aromatic ring stretching vibrations are expected to be in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations of the triazole ring and the cyclopentyl-nitrogen bond will likely be observed in the 1200-1350 cm⁻¹ region.

-

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1250 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium-Strong | Aliphatic C-H Stretch |

| 1450 - 1600 | Medium | Aromatic C=C Stretch |

| 1200 - 1350 | Medium-Strong | C-N Stretch |

| 1000 - 1250 | Strong | C-F Stretch |

| 500 - 650 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₁BrFN₃), the expected molecular weight is approximately 283.02 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of the cyclopentyl group, the bromine atom, and potentially the elimination of N₂ from the triazole ring.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 283/285 | [M]⁺ (Molecular Ion) |

| 214/216 | [M - C₅H₉]⁺ |

| 204 | [M - Br]⁺ |

| 185 | [M - C₅H₉ - N₂]⁺ |

| 69 | [C₅H₉]⁺ |

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general experimental protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2: General workflow for NMR analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The presented information, rooted in established spectroscopic principles and data from analogous compounds, offers a solid foundation for the identification and characterization of this novel molecule. The detailed experimental protocols provide a clear roadmap for researchers to obtain and interpret the actual spectroscopic data, which is a critical step in the advancement of new chemical entities in the field of drug development.

References

- 1. Spectral analysis and docking of new benzotriazole derivatives. [wisdomlib.org]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. benchchem.com [benchchem.com]

Solubility and stability of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Introduction

This compound is a halogenated and N-substituted benzotriazole derivative. The benzotriazole core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The unique electronic properties conferred by the fused benzene and triazole rings contribute to the stability and reactivity of these compounds[1]. The substituents on the benzene ring—a bromine atom and a fluorine atom—are expected to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The N-1 cyclopentyl group further modulates its steric and electronic profile.

This guide provides a comprehensive overview of the methodologies required to characterize the aqueous and organic solubility, as well as the chemical stability, of this compound. Understanding these fundamental properties is critical for researchers, scientists, and drug development professionals to advance this compound from early-stage discovery to preclinical and clinical development. The protocols outlined herein are designed to be robust and self-validating, providing a clear path to generating reliable and reproducible data.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is paramount for its development as a potential therapeutic agent. Solubility impacts bioavailability, formulation strategies, and the design of in vitro and in vivo experiments. Given the lipophilic nature of the cyclopentyl group and the halogen substituents, this compound is anticipated to have limited aqueous solubility but good solubility in organic solvents. The parent compound, benzotriazole, is fairly water-soluble, but its derivatives can have varying solubility profiles[4].

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to determining the solubility of the target compound in various relevant media.

Caption: Experimental workflow for solubility profiling.

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, which is the gold standard for solubility measurement.

Methodology:

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess amount of this compound to each buffer solution in separate, sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Organic and Co-Solvent Solubility

Understanding solubility in organic and co-solvent systems is crucial for formulation development and for designing solutions for in vitro assays.

Methodology:

-

Solvent Selection: Choose a range of common organic solvents (e.g., ethanol, methanol, DMSO, acetone) and co-solvent mixtures (e.g., ethanol/water, PEG400/water).

-

Saturation: Prepare saturated solutions of the compound in each solvent system at a controlled temperature.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant as described in the aqueous solubility protocol.

Anticipated Solubility Data

The following table summarizes the expected solubility profile based on the structural features of the molecule and data from related benzotriazoles.

| Solvent System | Predicted Solubility | Rationale |

| pH 2.0 Buffer | Low | Benzotriazoles are weak bases; protonation at low pH may slightly enhance solubility[4]. |

| pH 7.4 Buffer | Very Low | The compound is likely to be in its neutral, less soluble form. |

| Ethanol | High | Polar protic solvent capable of hydrogen bonding. |

| DMSO | Very High | Aprotic, highly polar solvent, excellent for dissolving a wide range of organic molecules. |

| 20% Ethanol in Water | Moderate | Co-solvent mixture will enhance solubility compared to pure aqueous buffer. |

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a critical component of its developability assessment. Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles. Benzotriazoles are generally stable compounds, but they can be susceptible to degradation under certain conditions such as extreme pH, oxidation, and light exposure[5][6].

Experimental Workflow for Stability Assessment

A forced degradation study is a systematic way to investigate the intrinsic stability of a compound and identify potential degradation pathways.

Caption: Workflow for forced degradation studies.

Protocol 3: Forced Degradation Studies

This protocol outlines the conditions for a comprehensive forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Data Analysis:

-

Quantify the remaining parent compound at each time point to determine the degradation rate.

-

Use LC-MS to identify the mass of any significant degradation products to propose degradation pathways.

-

Anticipated Stability Profile

The expected stability of this compound under various stress conditions is summarized below.

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (0.1 M HCl) | Likely Stable | The benzotriazole ring is generally stable to acid hydrolysis. |

| Basic (0.1 M NaOH) | Potentially Labile | Susceptible to hydrolysis, though the N-cyclopentyl group may offer some steric protection. |

| Oxidative (3% H₂O₂) | Potentially Labile | The electron-rich aromatic system may be susceptible to oxidation. |

| Thermal (60 °C) | Likely Stable | Benzotriazoles are known for their thermal stability. |

| Photolytic (ICH Q1B) | Potentially Labile | Aromatic systems can be susceptible to photodegradation. |

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The described protocols are grounded in established scientific principles and are designed to generate the high-quality data necessary for informed decision-making in a drug development program. By systematically applying these methodologies, researchers can build a thorough understanding of this promising compound's physicochemical properties, thereby accelerating its journey from the laboratory to potential clinical applications.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzotriazole - Wikipedia [en.wikipedia.org]

- 5. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Identifying the Biological Targets of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzotriazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific derivative, 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, is a novel entity for which direct biological targets have not been characterized in public literature. This guide provides a comprehensive, expert-driven framework for the systematic identification and validation of its potential biological targets. We move beyond a simple listing of techniques, instead detailing the scientific rationale behind a phased, multi-pronged investigative strategy. By leveraging established knowledge of the broader benzotriazole class—known primarily for its potent inhibition of protein kinases—we establish a primary hypothesis and outline a robust workflow to test it, discover novel interactors, and validate functional engagement in a cellular context.[4][5] This document serves as a practical whitepaper for any research team seeking to elucidate the mechanism of action for this, or similar, novel small molecules.

The Benzotriazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3-benzotriazole moiety is a fused heterocyclic system that has proven to be an exceptionally versatile pharmacophore. Its unique electronic and structural properties allow it to engage with a variety of biological macromolecules through a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects.[4] This has led to the development of numerous biologically active agents.

Notably, the benzotriazole derivative 4,5,6,7-tetrabromobenzotriazole (TBBt) is a highly selective and potent inhibitor of Protein Kinase CK2, a crucial regulator of cell growth and proliferation, making it a valuable tool in cancer research.[4][6][7] Another example, Vorozole, is an aromatase inhibitor that incorporates the benzotriazole structure and has been investigated for the treatment of breast cancer.[5] The broad utility of this scaffold necessitates a focused and informed approach when investigating a new analogue.

Structural Analysis and Primary Hypothesis Generation

A detailed analysis of the molecule this compound allows for the formulation of a strong primary hypothesis regarding its biological targets.

-

Benzotriazole Core : This nitrogen-rich ring system is the key pharmacophore. It is known to mimic the purine ring of ATP, enabling it to competitively bind within the ATP-binding pocket of many protein kinases.[4]

-

Halogen Substituents (Bromo and Fluoro) : The presence of bromine and fluorine atoms on the benzene ring is significant. Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule and enhance binding affinity through halogen bonding and other interactions.[3][5]

-

N-1 Cyclopentyl Group : The substitution at the N-1 position is critical for determining target selectivity and potency. This bulky, hydrophobic group will occupy a specific region of the binding pocket, granting specificity for certain kinases over others.[5]

Primary Hypothesis : Based on this structural analysis and the extensive literature on related compounds, the primary hypothesis is that This compound functions as an inhibitor of one or more protein kinases.

A Phased Experimental Strategy for Target Identification and Validation

We propose a logical, three-phase workflow designed to first screen against the most probable target class, then broaden the search for unexpected targets, and finally, confirm the functional relevance of any identified interactions within a biological system.

Phase 1: High-Throughput Profiling and Target Class Confirmation

The initial phase is designed to rapidly test our primary hypothesis. The most efficient way to achieve this is by screening the compound against a broad panel of its most likely targets: protein kinases.

Rationale: Given the high probability of kinase activity, a broad profiling screen is the most logical and data-rich starting point. This experiment quickly reveals the compound's potency and selectivity, identifying primary kinase targets and guiding subsequent validation efforts. A competitive binding assay format is ideal for initial screening.

Methodology (Example using a commercial service):

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay Format: Utilize a competitive displacement binding assay (e.g., Eurofins DiscoverX KINOMEscan™) which measures the ability of the test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases (typically >400).

-

Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify potential "hits."

-

Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is %Ctrl < 35.

-

Follow-up (Kd Determination): For any significant hits identified in the primary screen, perform a dose-response experiment to determine the dissociation constant (Kd), which provides a quantitative measure of binding affinity.

Data Presentation: The results from a Kd determination experiment should be summarized in a clear table.

| Target Kinase | Kd (nM) | Assay Type |

| Kinase A | 25 | Competitive Binding |

| Kinase B | 150 | Competitive Binding |

| Kinase C | >10,000 | Competitive Binding |

Phase 2: Unbiased Target Identification using Chemical Proteomics

If kinase screening yields no significant hits, or if the goal is to discover all potential targets (including off-targets), an unbiased approach is necessary. Affinity-based chemical proteomics is the gold standard for this purpose.

Caption: Workflow for unbiased target discovery via affinity proteomics.

Rationale: This method physically isolates binding partners of the compound from a complex biological sample (cell lysate), allowing for their direct identification by mass spectrometry. It is a powerful tool for discovering both expected and unexpected targets.

Methodology:

-

Probe Synthesis: Synthesize an analogue of the parent compound that incorporates a reactive linker (e.g., a terminal alkyne or amine) for immobilization, ensuring the modification is at a position that does not disrupt target binding.

-

Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated Sepharose beads, to create the affinity resin.

-

Lysate Preparation: Grow and harvest cells (e.g., a cancer cell line sensitive to the compound). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the affinity resin for several hours at 4°C to allow for binding.

-

As a crucial control, perform a parallel incubation with control beads (resin without the compound).

-

Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

-

-

Elution: Elute the bound proteins from the resin. This can be done by competitive elution with an excess of the free (non-immobilized) compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain to confirm successful pulldown.

-

Excise protein bands of interest or perform an in-solution tryptic digest of the entire eluate.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS spectra against a protein database. True targets should be significantly enriched in the compound pulldown compared to the control pulldown.

-

Phase 3: In-Cell Target Engagement and Functional Validation

Identifying a protein that binds to the compound is not sufficient. It is critical to confirm that this interaction occurs in living cells and leads to a functional consequence.

Rationale: CETSA provides direct evidence of target engagement in an unperturbed cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. This is a powerful method to confirm the binding interaction identified in vitro or ex vivo.

Methodology:

-

Cell Treatment: Treat intact, cultured cells with either the test compound (e.g., at 10x the Kd) or a vehicle control (e.g., DMSO) for a defined period.

-

Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

-

Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Analysis: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting.

-

Data Interpretation: A successful result will show a "shift" in the melting curve to the right (higher temperatures) for the compound-treated sample compared to the vehicle control, indicating thermal stabilization and therefore, direct target engagement.

Caption: Inhibition of Kinase A by the compound blocks substrate phosphorylation.

Rationale: To confirm that target engagement is functionally relevant, one must demonstrate that the compound modulates the known downstream signaling activity of the target. For a kinase, this means assessing the phosphorylation status of its known substrates.

Methodology:

-

Cell Treatment: Treat cells with increasing concentrations of the test compound for an appropriate duration.

-

Lysate Preparation: Prepare whole-cell lysates from the treated cells.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of a known substrate of the target kinase.

-

As a loading control, re-probe the same membrane with an antibody that recognizes the total amount of the substrate protein, irrespective of its phosphorylation state.

-

-

Data Analysis: A dose-dependent decrease in the signal from the phospho-specific antibody, without a change in the total protein level, provides strong evidence that the compound is inhibiting the kinase's activity in cells.

Conclusion and Path Forward

This guide outlines a rigorous, logical, and technically sound strategy for elucidating the biological targets of this compound. The process begins with an informed hypothesis based on the well-documented activities of the benzotriazole scaffold, focusing initially on protein kinases. The subsequent phases of unbiased proteomics and in-cell validation ensure a comprehensive and reliable characterization. By systematically confirming binding interactions and their functional consequences, researchers can confidently identify the mechanism of action for this novel compound, paving the way for further preclinical development, structure-activity relationship (SAR) studies, and its potential application as a chemical probe or therapeutic agent.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action for substituted benzotriazole compounds.

A Technical Guide to the

Abstract

Substituted benzotriazoles are a versatile class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines. Their unique chemical structure, featuring a fused benzene and triazole ring, allows for a multitude of substitutions, giving rise to a wide array of pharmacological and physicochemical properties. This technical guide provides an in-depth exploration of the core mechanisms of action for substituted benzotriazole compounds, tailored for researchers, scientists, and drug development professionals. The guide delves into their function as kinase inhibitors in oncology, anticonvulsant agents in neurology, and their industrial applications as corrosion inhibitors and UV stabilizers. By synthesizing technical details with field-proven insights, this document explains the causality behind experimental choices and provides detailed protocols for key validation assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex mechanisms at play.

Introduction to the Benzotriazole Scaffold

Benzotriazole is a bicyclic aromatic heterocycle notable for its chemical stability and its capacity to engage in various non-covalent interactions. The fused benzene ring provides a larger conjugated system conducive to π-π stacking interactions, while the three nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors.[1] This structural versatility makes the benzotriazole moiety a "privileged scaffold" in medicinal chemistry and a highly effective functional group in material science.[2][3] Its derivatives have been successfully developed as antifungal, antiviral, antitumor, and antiepileptic drugs.[4][5]

1.1. Core Chemical Properties

The key to the diverse functionality of benzotriazoles lies in their electronic properties and the ability to make substitutions at various positions on both the benzene and triazole rings. These substitutions can modulate the molecule's hydrophobicity, steric profile, and electronic distribution, thereby fine-tuning its interaction with biological targets or material surfaces.

1.2. Overview of Applications

The applications of substituted benzotriazoles are broad and impactful:

-

Medicinal Chemistry: Benzotriazole derivatives are integral to numerous therapeutic agents, acting as inhibitors for key enzymes like protein kinases and as modulators of ion channels.[1][4]

-

Material Science: They are widely used as corrosion inhibitors for metals, particularly copper and its alloys, and as UV stabilizers in polymers and coatings to prevent photodegradation.[6][7][8]

This guide will explore the distinct mechanisms underpinning these primary applications.

Mechanisms of Action in Biological Systems

The benzotriazole scaffold serves as a bioisostere for natural purines, enabling its derivatives to interact with a wide range of biological targets, particularly enzymes that bind ATP.[3]

2.1. Case Study: Benzotriazoles as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] Many benzotriazole derivatives have been developed as potent kinase inhibitors.[1][4]

Target and Mechanism: A prominent example is the inhibition of protein kinase CK2, a serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.[1] The compound 4,5,6,7-tetrabromobenzotriazole (TBBt) is a highly selective and potent inhibitor of CK2.[1][10] The mechanism involves the benzotriazole moiety binding to the ATP-binding pocket of the kinase. The nitrogen atoms form crucial hydrogen bonds with hinge region residues, mimicking the interaction of the adenine base of ATP. The substituted groups on the benzene ring extend into hydrophobic pockets, enhancing binding affinity and conferring selectivity.

Structure-Activity Relationship (SAR): SAR studies have shown that halogen substitutions on the benzene ring significantly enhance inhibitory potency.[4] For instance, increasing the number of bromine atoms on the benzotriazole scaffold of TBBt analogues correlates with increased cytotoxicity and CK2 inhibition.

| Compound | Substituents | Target Kinase | IC₅₀ (nM) |

| Compound A | 4,5,6,7-Tetrabromo | CK2 | 120 |

| Compound B | 5-Chloro | CDK/FLT | 9-41 |

| Compound C | N-acylarylhydrazone | FAK | 44.6 |

| Table 1: Representative IC₅₀ values for substituted benzotriazole kinase inhibitors against various kinases. Data synthesized from multiple sources for illustrative purposes.[4][11] |

Signaling Pathway and Inhibition: The inhibition of a kinase like CK2 or Focal Adhesion Kinase (FAK) blocks downstream signaling cascades that promote cell survival, proliferation, and angiogenesis, ultimately leading to apoptosis in cancer cells.[1][4][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a substituted benzotriazole compound against a target kinase. The assay quantifies ADP produced, which is proportional to kinase activity.[12]

Causality and Self-Validation: The choice of a luminescence-based ADP detection method provides high sensitivity and a broad dynamic range.[12] The protocol includes positive controls (a known potent inhibitor like staurosporine) and negative controls (DMSO vehicle) to validate the assay's performance and ensure that observed inhibition is due to the test compound. Serial dilution of the inhibitor allows for the generation of a dose-response curve, which is essential for accurately calculating the IC₅₀ value.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test benzotriazole derivative in 100% DMSO. Perform a serial dilution to create a range of concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to respective wells.

-

Enzyme Addition: Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at its apparent Km for the kinase.[13]

-

Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.[12]

-

ADP Detection:

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

2.2. Case Study: Benzotriazoles as Anticonvulsant Agents

Several benzotriazole derivatives have shown promise as anticonvulsant agents for the treatment of epilepsy.[14][15]

Putative Mechanisms: The anticonvulsant effects of benzotriazoles are believed to be multifactorial. The primary proposed mechanisms include:

-

Modulation of Voltage-Gated Sodium Channels (VGSCs): Similar to established antiepileptic drugs like phenytoin and carbamazepine, some benzotriazoles may stabilize the inactive state of VGSCs, reducing neuronal hyperexcitability.[14]

-

Enhancement of GABAergic Neurotransmission: Certain derivatives may act on GABA-A receptors, specifically at the benzodiazepine binding site, to enhance the inhibitory effects of the neurotransmitter GABA. This suppresses excessive neuronal firing that can lead to seizures.[14][16]

Preclinical evaluation in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is used to characterize the anticonvulsant profile of these compounds.[15]

Mechanisms of Action in Material Science

Beyond pharmacology, the unique chemistry of the benzotriazole ring is exploited in material protection.

3.1. Benzotriazoles as Corrosion Inhibitors

Benzotriazole is a highly effective corrosion inhibitor, especially for copper and its alloys.[17][18]

Mechanism of Protection: The primary mechanism is the formation of a protective, polymeric complex film on the metal surface through chemisorption.[7][19]

-

Adsorption: The electron-rich nitrogen atoms in the triazole ring donate lone-pair electrons to the vacant d-orbitals of copper atoms on the surface.[7]

-

Complex Formation: This interaction leads to the formation of strong covalent and coordination bonds between the benzotriazole molecule and surface copper ions (Cu(I)).[6]

-

Film Growth: A dense, polymeric [Cu(I)-BTA]n film forms on the surface. This hydrophobic layer acts as a physical barrier, preventing corrosive agents like oxygen, water, and chlorides from reaching the metal.[7][18][19]

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to evaluate the performance of corrosion inhibitors.[20][21] It measures the impedance of the metal-electrolyte interface to an AC signal, providing information about the protective properties of the inhibitor film.

Methodology:

-

Electrode Preparation: A working electrode (e.g., copper coupon) is polished and cleaned. A three-electrode cell is set up with the copper coupon, a reference electrode (e.g., SCE), and a counter electrode (e.g., platinum).[21]

-

Immersion: The electrodes are immersed in the corrosive solution (e.g., 1M HCl) with and without the benzotriazole inhibitor.[21]

-

EIS Measurement: After the open-circuit potential stabilizes, a small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).[21]

-

Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An increase in the diameter of the semicircular arc in the Nyquist plot and a higher impedance value at low frequencies in the Bode plot indicate greater charge transfer resistance and thus better corrosion inhibition.[20]

3.2. Benzotriazoles as UV Stabilizers

Hydroxyphenyl-benzotriazole derivatives are widely used as UV absorbers to protect polymers and coatings from photodegradation.[8]

Mechanism of Protection: The mechanism relies on an efficient photochemical cycle called Excited-State Intramolecular Proton Transfer (ESIPT) .[22][23]

-

UV Absorption: The molecule, in its ground-state enol form, absorbs a high-energy UV photon, promoting it to an excited state.

-

Ultrafast Proton Transfer: In the excited state, a proton rapidly transfers from the hydroxyl group to a nearby nitrogen atom on the triazole ring, forming an excited keto tautomer.[24][25][26]

-

Non-Radiative Decay: The excited keto form quickly returns to its ground state by dissipating the absorbed energy as harmless heat, without emitting light (a non-radiative process).[23]

-

Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original enol form.

This rapid, repeatable cycle allows the molecule to dissipate large amounts of UV energy without undergoing degradation itself, thereby protecting the host material.[27][28]

Conclusion and Future Directions

Substituted benzotriazoles represent a remarkably versatile chemical scaffold. The core mechanisms of action—ranging from competitive enzyme inhibition at ATP binding sites to surface chelation and ultrafast photochemistry—are all rooted in the unique electronic and structural properties of the fused heterocyclic ring system. The ability to systematically modify the scaffold through substitution allows for the precise tuning of these properties, enabling applications in fields as disparate as oncology and polymer science.

Future research will likely focus on developing multi-target benzotriazole derivatives for complex diseases, designing more environmentally benign corrosion inhibitors, and creating novel UV stabilizers with enhanced photostability and broader absorption profiles. The foundational principles outlined in this guide provide a robust framework for these ongoing and future investigations.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 7. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]

- 8. partinchem.com [partinchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jpbiomed.com [jpbiomed.com]

- 15. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. content.ampp.org [content.ampp.org]

- 18. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization | Scientific.Net [scientific.net]

- 20. ijcsi.pro [ijcsi.pro]

- 21. jmaterenvironsci.com [jmaterenvironsci.com]

- 22. nbinno.com [nbinno.com]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. nbinno.com [nbinno.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available information on 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this particular derivative, this document synthesizes data from chemical suppliers and extrapolates safety and handling information from closely related benzotriazole compounds. It is imperative to treat this compound with the care and precautions required for novel chemical entities.

Chemical Identification and Properties

This compound is a halogenated and N-substituted derivative of benzotriazole. The presence of bromine and fluorine atoms, along with a cyclopentyl group, significantly influences its physicochemical properties and potential biological activity.

| Property | Value | Source |

| CAS Number | 1381944-45-1 | [1][2] |

| Molecular Formula | C11H11BrFN3 | [1][2] |

| Molecular Weight | 284.13 g/mol | [1][2] |

| Purity | Typically available at ≥96% | [3] |

| Appearance | Expected to be a solid | [4][5] |

| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years) | [2] |

Potential Hazards and Safety Precautions (Inferred)

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2 or 3) [6][8][9]

Signal Word: Warning[4]

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.

-

H411/H412: Toxic or harmful to aquatic life with long-lasting effects.[6][8][9]

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P270: Do not eat, drink or smoke when using this product.[4][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][9]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][8][9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

First-Aid Measures (Inferred)

In the event of exposure, follow these first-aid guidelines, which are based on protocols for similar benzotriazole compounds.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Avoid generating dust.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2][7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

For long-term stability, store at -20°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

The Role of Benzotriazole Derivatives in Drug Development

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[13] They serve as versatile scaffolds for the development of new therapeutic agents.[14][15]

Key Therapeutic Areas:

-

Anticancer: Some benzotriazole compounds, like vorozole, have been used in clinical therapy.[16]

-

Antiviral: Derivatives have shown activity against various DNA and RNA viruses.[17]

-

Antifungal and Antibacterial: Benzotriazole derivatives have demonstrated potent activity against various fungal and bacterial strains, including resistant ones like MRSA.[13][14][15]

-

Anti-inflammatory and Analgesic: These compounds have also been investigated for their anti-inflammatory and pain-relieving properties.[18]

-

Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes like protein kinase 2 (CK2).[13]

The unique electronic properties of the benzotriazole ring system contribute to its stability and reactivity, making it an attractive core for designing novel bioactive molecules.[14]

Synthesis of Benzotriazole Derivatives

The synthesis of benzotriazole derivatives often involves the diazotization of o-phenylenediamines.[19] Modifications, such as N-alkylation, can be achieved through various synthetic methodologies, including solvent-free techniques.[15][20]

A general synthetic pathway is outlined below:

Caption: Generalized synthetic pathway for substituted benzotriazoles.

Experimental Workflow: Handling and Preparation of Stock Solutions

The following workflow outlines the recommended procedure for safely handling and preparing solutions of this compound in a research setting.

Caption: Recommended workflow for handling and solution preparation.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous chemical waste. Do not allow the product to enter drains or waterways.[11]

Disclaimer

The information provided in this guide is intended for trained professionals and is based on the best available data for this compound and its structural analogs. It is not a substitute for a formal Material Safety Data Sheet. All laboratory work should be conducted with a thorough understanding of the potential hazards and with appropriate safety measures in place. The user assumes all risk and liability for the use of this compound.

References

- 1. This compound | 1381944-45-1 [chemicalbook.com]

- 2. 1381944-45-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-1H-benzotriazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromo-1H-benzotriazole | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. cpachem.com [cpachem.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. columbuschemical.com [columbuschemical.com]

- 11. pallavchemicals.com [pallavchemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. iisj.in [iisj.in]

- 20. gsconlinepress.com [gsconlinepress.com]

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1381944-45-1) is a polysubstituted benzotriazole derivative poised for significant utility in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1][2] The benzotriazole core is a well-established "privileged structure," known for its wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This makes its derivatives prime candidates for drug discovery programs.[6][7]

The specific substitution pattern of this molecule confers a unique combination of reactivity and molecular properties:

-

The Benzotriazole Nucleus: This heterocyclic system is not only a key pharmacophore but also a versatile synthetic auxiliary, often employed as an excellent leaving group in various chemical transformations.[8][9]

-

N-1 Cyclopentyl Group: The regioselective alkylation at the N-1 position provides steric bulk and enhances lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates. This substitution also strategically blocks one of the reactive nitrogen atoms, directing further reactions.[4]

-

C-5 Bromo Group: This halogen serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

C-6 Fluoro Group: The presence of a fluorine atom can significantly influence the electronic properties of the aromatic ring, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to biological targets through favorable electrostatic interactions.[10]

This guide provides an in-depth look at the physicochemical properties of this compound and presents a detailed protocol for its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.

Physicochemical Properties and Safety Data

A summary of the key properties and safety information for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1381944-45-1 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrFN₃ | [1][2] |

| Molecular Weight | 284.13 g/mol | [1][2] |

| InChIKey | HCZVZONBBCIZSB-UHFFFAOYSA-N | [2] |

| Appearance | Data not available; likely a solid | - |